
1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline is a chemical compound that has been the subject of scientific research for several years. This compound is known for its potential use in the treatment of various diseases, including cancer. The synthesis method of this compound is complex and requires several steps. However, the compound's potential benefits make it a promising area of research.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. The compound can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. The compound can reduce the production of reactive oxygen species, which can cause oxidative stress. The compound can also inhibit the production of pro-inflammatory cytokines, which can cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline in lab experiments is its potential use in the treatment of various diseases. The compound has shown promising results in several studies. However, one of the limitations of using this compound is its complex synthesis method. The synthesis of this compound requires several steps, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline. One direction is to study the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another direction is to study the compound's mechanism of action in more detail. Additionally, researchers can explore new synthesis methods for the compound to make it more accessible for research purposes.
Conclusion:
This compound is a promising area of scientific research. The compound has shown potential use in the treatment of various diseases and has several biochemical and physiological effects. While the compound's synthesis method is complex, its potential benefits make it a promising area of research for the future.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline has been the subject of several scientific studies. The compound has shown potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and an antioxidant.
Eigenschaften
CAS-Nummer |
122456-37-5 |
|---|---|
Molekularformel |
C20H21N3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N,6-dimethyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C20H21N3/c1-13-7-4-5-10-17(13)23-12-11-16-19(23)15-9-6-8-14(2)18(15)22-20(16)21-3/h4-10H,11-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
XZENCZPCSRXPSL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(CCN3C4=CC=CC=C4C)C(=N2)NC |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(CCN3C4=CC=CC=C4C)C(=N2)NC |
Andere CAS-Nummern |
122456-37-5 |
Synonyme |
1-(2-methylphenyl)-4-methylamino-6-methyl-2,3-dihydropyrrolo(3,2-c)quinoline 1-MDPQ SK and F 96356 SK and F-96356 SKF 96356 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


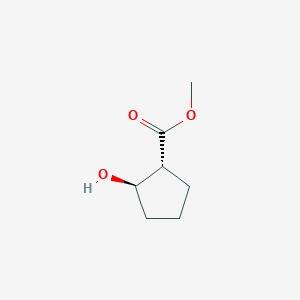
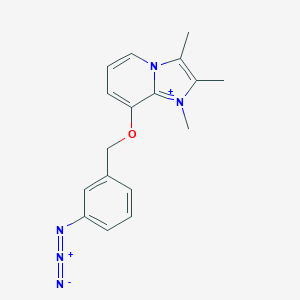
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
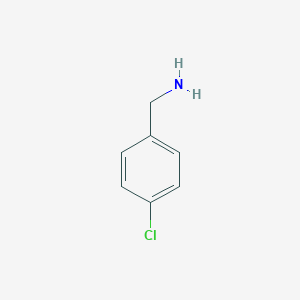
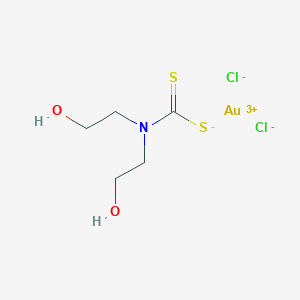
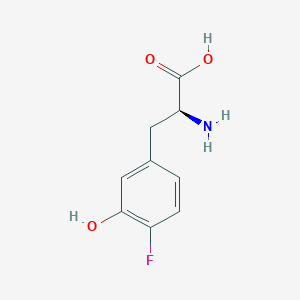
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)


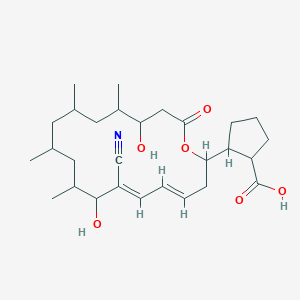
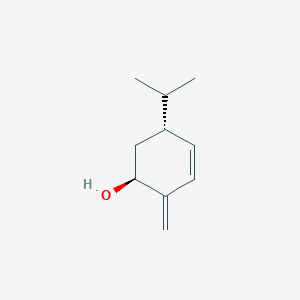
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
